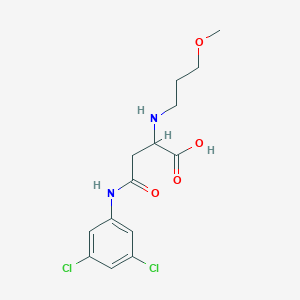

4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3,5-dichloroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O4/c1-22-4-2-3-17-12(14(20)21)8-13(19)18-11-6-9(15)5-10(16)7-11/h5-7,12,17H,2-4,8H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGGJVBSIARQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Nitration and Reduction: Starting with 3,5-dichloronitrobenzene, the compound undergoes nitration followed by reduction to form 3,5-dichloroaniline.

Amidation: The 3,5-dichloroaniline is then reacted with 3-methoxypropylamine under controlled conditions to form the intermediate amide.

Acylation: The intermediate is further acylated with succinic anhydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Key factors include:

Temperature Control: Maintaining optimal temperatures during each reaction step to prevent side reactions.

Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid has several applications in scientific research:

Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the amino and methoxypropyl groups can form hydrogen bonds and other interactions, influencing biological pathways.

Comparison with Similar Compounds

Key Observations :

- Morpholinopropyl vs. This modification could alter pharmacokinetic properties, such as membrane permeability or metabolic stability.

- Halogen Substitution : The 3,5-dichlorophenyl group increases molecular weight and lipophilicity compared to the 4-fluorophenyl analogue, likely enhancing binding affinity to hydrophobic targets (e.g., enzyme active sites) but reducing aqueous solubility .

Biological Activity

4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with the reaction of 3,5-dichloroaniline and 3-methoxypropylamine.

- Formation of Intermediate : The reaction proceeds through acylation and subsequent cyclization to form the oxobutanoic acid derivative.

- Purification : The product is purified using crystallization techniques to obtain a high-purity compound suitable for biological testing.

Anticancer Properties

Research has shown that this compound exhibits notable anticancer properties:

- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The compound showed selective toxicity towards malignant cells while sparing normal human cell lines such as HFL-1 and WI-38 .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 15.2 | High |

| HCT-116 | 12.5 | High |

| A549 | 18.7 | Moderate |

| HFL-1 | >100 | Low |

| WI-38 | >100 | Low |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

- Tyrosinase Inhibition : It showed significant inhibitory activity against tyrosinase, an enzyme involved in melanin production. The structure-activity relationship indicated that modifications in the alkyl chain influenced the inhibitory potency .

| Compound | IC50 (µM) |

|---|---|

| This compound | 125 |

| Kojic Acid | 21.8 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound has been reported to inhibit key kinases such as EGFR and VEGFR-2, which play critical roles in cancer cell proliferation and angiogenesis. Molecular docking studies revealed that the compound binds effectively within the active sites of these kinases, forming crucial hydrogen bonds .

- Tyrosinase Interaction : The inhibition of tyrosinase suggests that the compound may interfere with the catalytic activity by binding to the enzyme's active site or allosteric sites, thereby preventing substrate access .

Case Study 1: Antitumor Activity in Mice

A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound led to a significant reduction in tumor volume compared to control groups. This study highlights its potential as a therapeutic agent in cancer treatment.

Case Study 2: Skin Whitening Effects

In dermatological applications, formulations containing this compound were tested for skin whitening effects due to tyrosinase inhibition. Results indicated a marked decrease in melanin content in treated skin samples compared to untreated controls.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-((3,5-Dichlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid?

Methodological Answer:

The synthesis typically involves sequential amidation and ketone formation. A plausible route includes:

Step 1 : React 3,5-dichloroaniline with a succinic anhydride derivative to form the 4-oxobutanoic acid backbone.

Step 2 : Introduce the 3-methoxypropylamine group via nucleophilic substitution or reductive amination under controlled pH (6–7) to avoid side reactions.

Purification : Use reverse-phase HPLC with acetonitrile/water gradients to isolate intermediates and final product.

Characterization via -NMR and -NMR is critical to confirm regioselectivity, as competing reactions may occur at the dichlorophenyl or methoxypropyl sites .

Advanced: How can structure-activity relationship (SAR) studies optimize inhibitory activity against human thymidylate synthase (hTS)?

Methodological Answer:

SAR studies should focus on:

- Substituent Effects : Compare analogues with varying halogenation (e.g., 3,5-dichloro vs. 4-fluoro in ) to assess electronic and steric impacts on hTS binding.

- Backbone Modifications : Replace the methoxypropyl group with cyclopropylethyl or benzimidazole moieties (as in ) to evaluate hydrophobic interactions.

- Activity Assays : Use enzyme inhibition assays (IC measurements) and X-ray crystallography to map binding pockets. For example, highlights that cyclopropylethyl groups enhance conformational stability in hTS inhibitors. Computational docking (e.g., AutoDock Vina) can predict binding modes before synthetic efforts .

Advanced: How should researchers address discrepancies between in vitro and in vivo activity data for this compound?

Methodological Answer:

Contradictions may arise due to pharmacokinetic factors or metabolic instability. Mitigation strategies include:

Metabolic Profiling : Use liver microsome assays (human/rat) to identify degradation pathways.

Prodrug Design : Modify the carboxylic acid group (e.g., esterification as in ) to enhance bioavailability.

In Vivo Validation : Employ murine models with tumor xenografts, monitoring plasma concentrations via LC-MS/MS to correlate exposure with efficacy. notes that glutaric acid derivatives showed variable activity due to rapid clearance, necessitating structural tweaks .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR confirms the presence of dichlorophenyl (δ 7.2–7.5 ppm) and methoxypropyl (δ 3.3–3.5 ppm) groups. -NMR identifies the ketone (δ ~205 ppm) and carboxylic acid (δ ~175 ppm) functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~375 Da) and detects impurities.

- IR Spectroscopy : Confirms amide bonds (N-H stretch ~3300 cm, C=O ~1650 cm). Reference spectra from and for analogous compounds ensure accuracy .

Advanced: How do computational models predict the binding affinity of this compound to biological targets?

Methodological Answer:

Molecular Docking : Use software like Schrödinger Suite or MOE to dock the compound into hTS (PDB: 1HVY). Focus on interactions with catalytic residues (e.g., Arg 21, Asn 226).

MD Simulations : Run 100-ns simulations in explicit solvent (AMBER force field) to assess binding stability.

Free Energy Calculations : Apply MM-GBSA to estimate ΔG. utilized similar approaches to prioritize compounds with sub-μM affinities .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition : Measure IC against purified hTS using a spectrophotometric assay monitoring dUMP conversion.

- Cytotoxicity : Test in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assay. Include positive controls (e.g., 5-fluorouracil).

- Solubility : Perform kinetic solubility assays in PBS (pH 7.4) to guide formulation. and provide protocols for analogous compounds .

Advanced: What strategies enhance the metabolic stability of this compound?

Methodological Answer:

- Isotere Replacement : Substitute labile groups (e.g., ester → amide) to resist hydrolysis (see for ester derivatives).

- Deuterium Incorporation : Replace α-hydrogens in the methoxypropyl chain with deuterium to slow CYP450-mediated oxidation.

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify degradation via HPLC. Adjust substituents based on half-life data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.